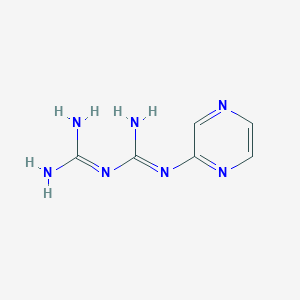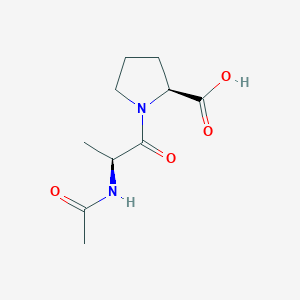
N-Acetyl-L-alanyl-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-L-alanyl-L-proline is a synthetic dipeptide composed of N-acetyl-L-alanine and L-proline. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. It is known for its role in the study of enzyme-substrate interactions and its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Acetyl-L-alanyl-L-proline can be synthesized through the reaction of N-acetyl-L-alanine with L-proline. The synthesis typically involves the use of acetic anhydride as the acetylating agent and water as the reaction medium . The reaction is carried out under controlled conditions to ensure the formation of the desired dipeptide.
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological methods, such as microbial fermentation.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-L-alanyl-L-proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: Substitution reactions can occur, particularly at the acetyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted dipeptides .
Wissenschaftliche Forschungsanwendungen
N-Acetyl-L-alanyl-L-proline has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-acetyl-L-alanyl-L-proline involves its interaction with specific enzymes and receptors. For instance, as an ACE inhibitor, it binds to the active site of the enzyme, preventing the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure . The molecular targets and pathways involved include the renin-angiotensin system, which plays a crucial role in blood pressure regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-L-proline: An analog of the COOH-terminal dipeptide portion of preferred substrates of ACE.
N-Acetyl-L-prolyl-L-alanine: A similar dipeptide with different conformational properties.
Uniqueness
N-Acetyl-L-alanyl-L-proline is unique due to its specific structure, which allows it to interact with enzymes and receptors in a distinct manner. Its ability to inhibit ACE makes it particularly valuable in medical research and potential therapeutic applications .
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
41036-60-6 |
|---|---|
Molekularformel |
C10H16N2O4 |
Molekulargewicht |
228.24 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2-acetamidopropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H16N2O4/c1-6(11-7(2)13)9(14)12-5-3-4-8(12)10(15)16/h6,8H,3-5H2,1-2H3,(H,11,13)(H,15,16)/t6-,8-/m0/s1 |
InChI-Schlüssel |
OCJNSAUYDHPMES-XPUUQOCRSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)C |
Kanonische SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Acetyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14655004.png)
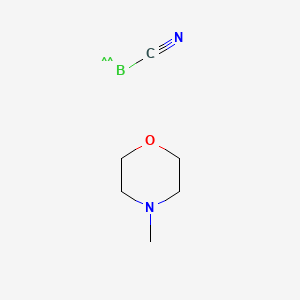
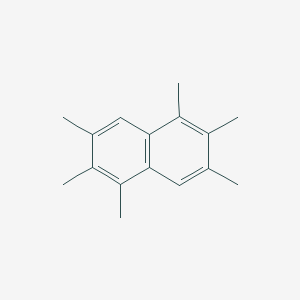
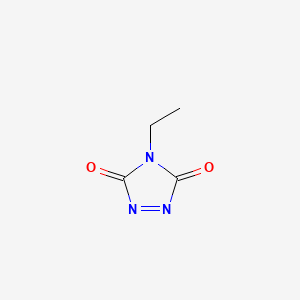
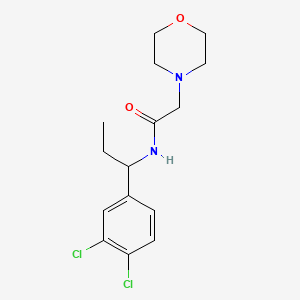
![4-[2-(4-Phenyl-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14655036.png)
![2,4-Dichloro-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14655039.png)
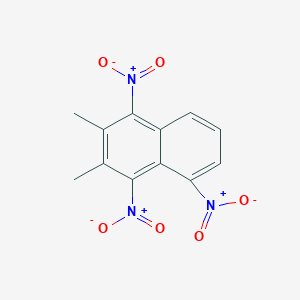
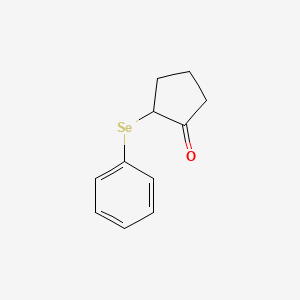
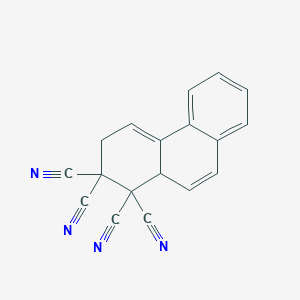
![3-{[(4-Nitrophenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one](/img/structure/B14655062.png)

![4-Ethyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14655073.png)
